molecular formula C18H19ClN2O B5527790 1-benzyl-4-(4-chlorobenzoyl)piperazine

1-benzyl-4-(4-chlorobenzoyl)piperazine

Cat. No. B5527790
M. Wt: 314.8 g/mol
InChI Key: FDBLGTPJYMZADX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-4-(4-chlorobenzoyl)piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has since been used in various scientific research studies due to its unique properties. TFMPP is an important compound in the field of pharmacology and is widely used in the study of neurotransmitter systems and their effects on the brain.

Scientific Research Applications

Antidiabetic Potential

  • Piperazine derivatives, including those similar to 1-benzyl-4-(4-chlorobenzoyl)piperazine, have been identified as potential antidiabetic compounds. A study found that certain piperazine derivatives, specifically 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine, exhibited potent antidiabetic effects in a rat model of diabetes. This was achieved through an increase in insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan et al., 1999).

Anticancer Activity

  • A series of novel 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated significant cytotoxic activity against various cancer cell lines, including liver, breast, colon, gastric, and endometrial cancer cell lines. This suggests potential for these derivatives in cancer treatment (Yarim et al., 2012).

Antibacterial Applications

  • Novel piperazinyl benzamides were synthesized and showed significant antimicrobial activities against a panel of drug-resistant pathogenic bacterial strains. This highlights the potential of piperazine derivatives in addressing antibiotic resistance (Shroff et al., 2022).

Antidepressant and Enzymatic Metabolism

  • The metabolism of 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine, a novel antidepressant, was investigated, revealing the involvement of various cytochrome P450 enzymes in its metabolic pathway. This research provides insight into the enzymatic processes related to novel antidepressants (Hvenegaard et al., 2012).

Central Pharmacological Activity

  • Piperazine derivatives, including benzylpiperazine, have been studied for their central pharmacological activities, particularly for their roles in activating the monoamine pathway. This research has implications for therapeutic applications in antipsychotic, antidepressant, and anxiolytic drugs (Brito et al., 2018).

properties

IUPAC Name

(4-benzylpiperazin-1-yl)-(4-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O/c19-17-8-6-16(7-9-17)18(22)21-12-10-20(11-13-21)14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDBLGTPJYMZADX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-4-(4-chlorobenzoyl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-benzyl-4-(4-chlorobenzoyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-benzyl-4-(4-chlorobenzoyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-benzyl-4-(4-chlorobenzoyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-benzyl-4-(4-chlorobenzoyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-benzyl-4-(4-chlorobenzoyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-benzyl-4-(4-chlorobenzoyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.